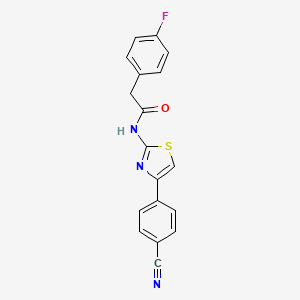

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a thiazole-based acetamide derivative characterized by a 4-cyanophenyl-substituted thiazole core and a 4-fluorophenylacetamide side chain.

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3OS/c19-15-7-3-12(4-8-15)9-17(23)22-18-21-16(11-24-18)14-5-1-13(10-20)2-6-14/h1-8,11H,9H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVBZOBVHSNXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the phenyl groups. Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of thiazole derivatives with appropriate phenyl-containing reagents under controlled conditions.

Cyclization Reactions: Cyclization steps are crucial to forming the thiazole ring, often requiring specific catalysts and reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can modify the phenyl groups, introducing functional groups such as hydroxyl or carboxyl groups.

Reduction: Reduction reactions can reduce the cyano group to an amine, altering the compound's properties.

Substitution Reactions: Substitution reactions can replace hydrogen atoms on the phenyl rings with other functional groups, leading to derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Hydroxylated or carboxylated derivatives of the phenyl groups.

Reduction Products: Amines derived from the reduction of the cyano group.

Substitution Products: Derivatives with different substituents on the phenyl rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its derivatives can be used in biological studies to investigate cellular processes and molecular interactions.

Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural homology with several thiazole-acetamide derivatives reported in the evidence. Key differences lie in substituent groups on the thiazole ring and acetamide side chain, which critically modulate molecular weight (MW), polarity, and thermal stability (melting point, mp).

*Estimated based on structural analogs (e.g., : Cl → CN substitution reduces MW by ~9.4 g/mol) .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, identified by its CAS number 922870-39-1, is a compound with significant potential in medicinal chemistry. Its biological activity has been explored in various studies, particularly focusing on its anticancer, antibacterial, and antifungal properties. This article reviews the available literature on the compound's biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is CHFNOS, with a molecular weight of 397.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, linked to phenyl groups that enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide.

Case Study: Anticancer Efficacy

A study by Mehmood et al. (2022) demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, such as HCT-116 and MCF-7. The compounds were found to be more effective than cisplatin, a commonly used chemotherapy drug. The structure-activity relationship indicated that modifications on the thiazole ring could enhance anticancer activity through improved interactions with cellular targets .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide | HCT-116 | 12.5 | More Active |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | MCF-7 | 15.0 | Comparable |

| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole | HCT-116 | 3.5 | Significantly More Active |

Antibacterial and Antifungal Activity

Thiazole derivatives have also been investigated for their antibacterial and antifungal properties. The electron-withdrawing nature of the cyanophenyl group enhances the compound's ability to disrupt microbial cell functions.

Case Study: Antimicrobial Efficacy

Research indicates that compounds similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide exhibit moderate to good activity against Gram-positive and Gram-negative bacteria as well as various fungal strains. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 77.38 µM .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives suggest that the positioning of substituents on the thiazole ring significantly influences biological activity. Electron-withdrawing groups at specific positions enhance potency against targeted pathogens while minimizing cytotoxicity to mammalian cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.